1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Description
1-(3-Chloro-4-methoxyphenyl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
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Scientific Research Applications
Compound Synthesis and Diverse Library Generation
The compound has been utilized in the generation of a structurally diverse library of compounds through various alkylation and ring closure reactions. This process involves the production of dithiocarbamates, thioethers, and various other derivatives, highlighting the compound's versatility in synthetic organic chemistry (Roman, 2013).
Formation of Pyrazolo[3,4-b]pyridines
It plays a role in the formation of pyrazolo[3,4-b]pyridines, a class of compounds with potential applications in various fields, including pharmaceutical research. The research has shown the formation of specific pyrazolo[3,4-b]pyridine derivatives with defined tautomeric structures (Quiroga et al., 1999).
Apoptosis Induction and Anticancer Activity
This compound has been identified as an apoptosis inducer with potential as an anticancer agent. The research indicates its activity against certain cancer cell lines and its role in inducing apoptosis, thus highlighting its potential in cancer therapeutics (Zhang et al., 2005).
Antimicrobial Properties
A series of novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The research demonstrates the compound's potential in developing new antimicrobial agents (Kumar et al., 2017).
Development of Polymeric Materials
This compound has been used in the synthesis of new polymers containing the 1,3,4-oxadiazole ring, demonstrating its application in the field of materials science. These polymers exhibit properties such as high thermal stability, solubility in organic solvents, and fluorescence, making them suitable for various applications (Hamciuc et al., 2005).
Anticancer Agent Synthesis
The compound has been a part of the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. This research highlights the compound's role in the development of new anticancer drugs (Redda & Gangapuram, 2007).
Fluorescence and Optical Properties
The compound's derivatives have been studied for their fluorescence and optical properties. This research suggests potential applications in the development of functional dyes and molecular reporters (Rurack & Bricks, 2001).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-25(2)15-6-4-13(5-7-15)20-23-21(29-24-20)14-10-19(27)26(12-14)16-8-9-18(28-3)17(22)11-16/h4-9,11,14H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQCLONYBKDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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